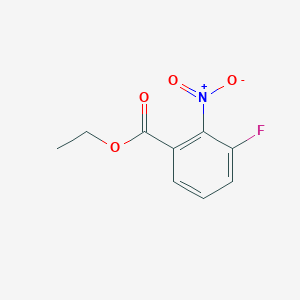

Ethyl 3-fluoro-2-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-fluoro-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISOWGLYGNGJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473141 | |

| Record name | 3-Fluoro-2-nitrobenzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163077-89-2 | |

| Record name | 3-Fluoro-2-nitrobenzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-fluoro-2-nitrobenzoate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 3-fluoro-2-nitrobenzoate

This guide provides a comprehensive technical analysis of the synthetic pathway toward this compound, a valuable halogenated and nitrated aromatic building block in medicinal chemistry and materials science. This document is structured for researchers, chemists, and drug development professionals, offering deep mechanistic insights, a critical evaluation of the synthetic route, and detailed experimental protocols grounded in established chemical principles.

Strategic Analysis of the Synthetic Pathway

The synthesis of this compound is logically approached via a two-step sequence:

-

Electrophilic Aromatic Substitution: The nitration of 3-fluorobenzoic acid to introduce the nitro group, yielding the key intermediate, 3-fluoro-2-nitrobenzoic acid.

-

Fischer Esterification: The acid-catalyzed esterification of the intermediate with ethanol to produce the final ethyl ester.

While this pathway appears straightforward, the critical challenge lies in the first step. The regiochemical outcome of the nitration is complex and non-selective, a crucial factor that must be thoroughly understood before undertaking laboratory work.

Part I: Synthesis of the Intermediate: 3-Fluoro-2-nitrobenzoic Acid

The Challenge of Regioselectivity in Nitration

The proposed synthesis of 3-fluoro-2-nitrobenzoic acid begins with the electrophilic nitration of 3-fluorobenzoic acid.[1] The standard conditions for this reaction involve a potent nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2] The sulfuric acid serves as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction.[2]

The primary scientific challenge in this step is controlling the position of the incoming nitro group. The starting material, 3-fluorobenzoic acid, possesses two substituents with competing directing effects:

-

The Fluoro Group (-F): An ortho-, para-director. It activates the positions ortho (C2, C4) and para (C6) to itself.

-

The Carboxylic Acid Group (-COOH): A meta-director. It directs incoming electrophiles to the positions meta (C5) to itself.[3]

This competition results in the formation of a complex mixture of nitrated isomers, including the desired 3-fluoro-2-nitrobenzoic acid, as well as 3-fluoro-4-nitrobenzoic acid and 5-fluoro-2-nitrobenzoic acid.[3] Authoritative sources indicate that direct nitration of 3-fluorobenzoic acid heavily favors the formation of 5-fluoro-2-nitrobenzoic acid, making the desired 3-fluoro-2-nitrobenzoic acid a minor byproduct at best.[3][4]

Part II: Fischer Esterification of 3-Fluoro-2-nitrobenzoic Acid

Assuming the successful synthesis and isolation of the pure 3-fluoro-2-nitrobenzoic acid intermediate, the subsequent conversion to its ethyl ester is a classic and reliable Fischer esterification. This equilibrium reaction is effectively driven to completion by using a large excess of the alcohol (ethanol), which also serves as the solvent.[5]

Mechanism of Fischer Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism, catalyzed by a strong acid like H₂SO₄. The key steps are:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of ethanol) to regenerate the acid catalyst and yield the final ethyl ester product.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is adapted from established procedures for the esterification of structurally similar nitrobenzoic acids.[6][7][8]

Materials:

-

3-Fluoro-2-nitrobenzoic acid (1.0 eq)

-

Absolute Ethanol (serves as solvent, ~15-20 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.1-0.2 eq)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-2-nitrobenzoic acid (e.g., 5.0 g).

-

Add absolute ethanol (75 mL). Stir the mixture until the acid is fully dissolved.

-

Carefully and slowly add concentrated sulfuric acid (e.g., 0.75 mL) to the solution while stirring. An exothermic reaction will occur.

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

-

Maintain the reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dilute the oily residue with ethyl acetate (e.g., 50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer carefully with saturated aqueous NaHCO₃ solution (2 x 30 mL) to neutralize the acidic catalyst. Caution: CO₂ gas will evolve. Vent the funnel frequently.

-

Wash the organic layer with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Data Presentation

Synthesis Workflow Diagram

Caption: A hypothetical two-step synthesis. The first nitration step suffers from poor regioselectivity.

Product Characterization Data

| Property | Value | Source(s) |

| Compound Name | This compound | |

| CAS Number | 163077-89-2 | [11] |

| Molecular Formula | C₉H₈FNO₄ | [11] |

| Molecular Weight | 213.16 g/mol | [11] |

| Appearance | Expected to be a liquid or low-melting solid | |

| ¹H NMR | Data not available in searched literature. | |

| ¹³C NMR | Data not available in searched literature. | |

| Analogue Data | Ethyl 3-nitrobenzoate | |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.87 (t, 1H), 8.42 (dt, 1H), 8.35 (dt, 1H), 7.67 (t, 1H), 4.45 (q, 2H), 1.44 (t, 3H) | [9] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 164.4, 148.2, 135.2, 132.2, 129.5, 127.3, 124.5, 61.9, 14.2 | [9] |

Safety and Handling

The protocols described involve highly hazardous materials. A thorough risk assessment must be conducted before any experimental work.

-

Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[10] They can cause severe burns on contact and release toxic fumes. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[4]

-

Exothermic Reactions: Nitration is a highly exothermic process. Strict temperature control is essential to prevent thermal runaway.[3] Always add reagents slowly and use an ice bath for cooling.

-

Waste Disposal: Acidic waste must be neutralized carefully before disposal according to institutional and local regulations.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article in Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-2-nitrobenzoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-nitrobenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.

-

ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]

-

Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from [Link]

-

Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

- Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.

-

Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. sga.profnit.org.br [sga.profnit.org.br]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Ethyl 3-nitrobenzoate | C9H9NO4 | CID 69261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cenmed.com [cenmed.com]

Ethyl 3-fluoro-2-nitrobenzoate CAS number and structure

An In-Depth Technical Guide to Ethyl 3-fluoro-2-nitrobenzoate

Introduction: Unveiling a Key Synthetic Intermediate

This compound is a halogenated nitroaromatic compound that has garnered significant interest within the fields of organic synthesis and medicinal chemistry. Its strategic arrangement of an ethyl ester, a nitro group, and a fluorine atom on a benzene ring makes it a highly versatile and valuable building block. The presence of these distinct functional groups provides multiple reaction sites, allowing for sequential and controlled chemical modifications. This guide offers a comprehensive overview of its chemical identity, a robust synthesis protocol, and its applications, particularly as a precursor in the development of complex molecular architectures and active pharmaceutical ingredients (APIs).[1][2] The nitro group, for instance, can be readily reduced to an amine, opening a pathway for a wide array of subsequent functionalizations essential in drug discovery.[1]

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. The key identifiers and computed physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 163077-89-2 | [3][4] |

| Molecular Formula | C₉H₈FNO₄ | [3][4] |

| Molecular Weight | 213.16 g/mol | [3][4] |

| IUPAC Name | This compound | N/A |

| SMILES | CCOC(=O)C1=C(C(=CC=C1)F)[O-] | [3][4] |

| Boiling Point | 303.3°C at 760 mmHg | [1][2] |

| Topological Polar Surface Area | 69.44 Ų | [4] |

| LogP | 1.9106 | [4] |

graph "Ethyl_3_fluoro_2_nitrobenzoate_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents C_ester [label="C", pos="2.2,0!"]; O_double [label="O", pos="2.9,0.5!"]; O_single [label="O", pos="2.9,-0.5!"]; C_ethyl1 [label="CH2", pos="3.8,-0.5!"]; C_ethyl2 [label="CH3", pos="4.7,-0.5!"];

N_nitro [label="N+", pos="-2.2,0!"]; O_nitro1 [label="O-", pos="-2.9,0.5!"]; O_nitro2 [label="O", pos="-2.9,-0.5!"];

F_fluoro [label="F", pos="0,-2.2!"];

// Positions for ring atoms C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Aromatic double bonds (approximated) C1 -- C2 [style=dashed]; C3 -- C4 [style=dashed]; C5 -- C6 [style=dashed];

// Substituent bonds C1 -- C_ester; C_ester -- O_double [style=bold, len=0.5]; C_ester -- O_single; O_single -- C_ethyl1; C_ethyl1 -- C_ethyl2;

C2 -- N_nitro; N_nitro -- O_nitro1; N_nitro -- O_nitro2 [style=bold, len=0.5];

C3 -- F_fluoro; }

Caption: 2D Structure of this compound.

Synthesis Methodology: An Acid-Catalyzed Esterification Approach

The most direct and industrially scalable method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-fluoro-2-nitrobenzoic acid. This reaction utilizes ethanol as both the solvent and the reactant, with a strong acid catalyst to facilitate the ester formation.

Expert Rationale behind the Protocol

The choice of Fischer esterification is predicated on its reliability and the relative availability of the starting materials. Concentrated sulfuric acid is selected as the catalyst because it serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Secondly, as a dehydrating agent, it helps to shift the reaction equilibrium towards the product side by sequestering the water molecule formed during the reaction, thereby increasing the yield. Refluxing the mixture ensures the reaction proceeds at a constant, elevated temperature to achieve a reasonable reaction rate without evaporating the solvent. The subsequent workup with a saturated sodium bicarbonate solution is critical to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.

Detailed Experimental Protocol

Materials:

-

3-fluoro-2-nitrobenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-fluoro-2-nitrobenzoic acid (1.0 eq.) in absolute ethanol (approx. 10 mL per gram of acid), add concentrated sulfuric acid (0.1 - 0.2 eq.) dropwise at room temperature.

-

Heat the resulting mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous NaHCO₃ solution until gas evolution ceases. This step neutralizes the acid catalyst and removes unreacted starting material.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

This protocol is adapted from standard esterification procedures for structurally similar compounds like 2-fluoro-3-nitrobenzoic acid.[5]

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its synthetic value stems from the orthogonal reactivity of its functional groups.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative. This transformation is fundamental in pharmaceutical synthesis as it introduces a nucleophilic amino group that can be used for amide bond formation, cyclization reactions to form heterocycles (e.g., benzimidazoles), or other C-N bond-forming reactions.

-

Ester Hydrolysis/Modification: The ethyl ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions, allowing for different couplings or transformations. Alternatively, it can undergo transesterification or be converted to an amide directly.

-

Influence of the Fluoro Group: The fluorine atom at the 3-position has a significant electronic effect on the aromatic ring. As a strongly electronegative atom, it can influence the regioselectivity of further aromatic substitutions and modulate the pKa of other functional groups. In drug development, the incorporation of fluorine is a well-established strategy to improve metabolic stability, binding affinity, and bioavailability of a drug candidate.[6]

Due to this chemical versatility, this compound and its precursor, 2-fluoro-3-nitrobenzoic acid, are considered important building blocks for creating more complex molecules for the fine chemical and pharmaceutical industries.[1][6]

Conclusion

This compound, identified by CAS number 163077-89-2, is a pivotal synthetic intermediate whose value is defined by the strategic placement of its fluoro, nitro, and ethyl ester functional groups.[3] The straightforward and efficient synthesis via Fischer esterification makes it an accessible component for complex synthetic routes. Its primary application lies in serving as a precursor, particularly after the reduction of its nitro group, for the construction of novel heterocyclic systems and active pharmaceutical ingredients. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this versatile compound in their synthetic endeavors.

References

-

Cenmed Enterprises. This compound (C007B-521111). [Link]

-

MySkinRecipes. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. Ethyl 4-fluoro-3-nitrobenzoate. [Link]

-

PubChem. Ethyl 2-fluoro-4-nitrobenzoate. [Link]

-

Autech. Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. [Link]

-

PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]

Sources

Spectroscopic Characterization of Ethyl 3-fluoro-2-nitrobenzoate: A Technical Guide

Introduction

Ethyl 3-fluoro-2-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its trifunctionalized aromatic core, featuring an ester, a nitro group, and a fluorine atom, offers multiple reaction sites for the construction of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data is a combination of experimentally-derived values for analogous compounds and predicted values based on established spectroscopic principles, offering a comprehensive characterization of this important synthetic building block.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The spatial arrangement of atoms and the electronic effects of the functional groups dictate the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns observed in the various spectra.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

Nuclei: ¹H, ¹³C, and ¹⁹F.

-

Temperature: 298 K.

-

¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.

-

¹³C NMR: 1024-2048 scans, relaxation delay of 2-5 seconds, with proton decoupling.

-

¹⁹F NMR: 64-128 scans, relaxation delay of 1-2 seconds, referenced to an external standard such as CFCl₃ (0 ppm).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | dd | 1H | Ar-H |

| ~7.6-7.8 | m | 2H | Ar-H |

| 4.45 | q | 2H | -OCH₂CH₃ |

| 1.42 | t | 3H | -OCH₂CH₃ |

Interpretation:

-

Aromatic Protons (δ ~7.6-8.2): The three protons on the aromatic ring will appear in the downfield region due to the deshielding effect of the benzene ring and the electron-withdrawing nitro and ester groups. The exact chemical shifts and coupling patterns will be complex due to the presence of the fluorine atom, which will introduce ¹H-¹⁹F coupling.

-

Ethyl Ester Protons (δ 4.45 and 1.42): The methylene protons (-OCH₂CH₃) are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to appear at a lower field (~4.45 ppm) as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-OCH₂CH₃) are further from the electronegative atom and will appear at a higher field (~1.42 ppm) as a triplet, coupling with the methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insights into their chemical environment.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (ester) |

| ~158 (d) | C-F |

| ~148 | C-NO₂ |

| ~135 | Ar-C |

| ~129 | Ar-C |

| ~125 (d) | Ar-C |

| ~120 | Ar-C |

| 62.5 | -OCH₂CH₃ |

| 14.1 | -OCH₂CH₃ |

Interpretation:

-

Carbonyl Carbon (δ ~164): The ester carbonyl carbon is significantly deshielded and appears at a low field.

-

Aromatic Carbons (δ ~120-158): The six aromatic carbons will have distinct chemical shifts due to the different substituents. The carbon directly attached to the fluorine atom will appear as a doublet due to ¹³C-¹⁹F coupling. The carbon bearing the nitro group will also be significantly downfield.

-

Ethyl Ester Carbons (δ 62.5 and 14.1): The methylene carbon (-OCH₂CH₃) is deshielded by the adjacent oxygen and appears around 62.5 ppm. The terminal methyl carbon (-OCH₂CH₃) is the most shielded and appears at a high field around 14.1 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a sensitive technique that provides specific information about the fluorine atom in the molecule.

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 to -120 | m |

Interpretation:

-

The chemical shift of the fluorine atom is influenced by its position on the aromatic ring and the nature of the other substituents. For a fluorine atom on a benzene ring, the chemical shift is typically in the range of -100 to -130 ppm relative to CFCl₃. The multiplicity will be complex due to coupling with the neighboring aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to the vibrational frequencies of the bonds.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

-

Liquid Film: A drop of the neat liquid sample is placed between two KBr or NaCl plates.

-

KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin pellet.

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1530, ~1350 | Strong | N-O asymmetric & symmetric stretch (nitro) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

Interpretation:

-

C=O Stretch ( ~1730 cm⁻¹): A strong absorption band in this region is characteristic of the carbonyl group in the ethyl ester.

-

N-O Stretches (~1530 and ~1350 cm⁻¹): Two strong absorption bands are indicative of the nitro group, corresponding to the asymmetric and symmetric stretching vibrations.

-

C-F Stretch (~1100 cm⁻¹): A strong absorption in this region is characteristic of the carbon-fluorine bond.

-

Aromatic and Aliphatic C-H Stretches: Absorptions in the 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹ regions correspond to the C-H bonds of the aromatic ring and the ethyl group, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

Ionization Method:

-

Electron Ionization (EI): A high-energy electron beam is used to ionize the sample, often leading to extensive fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique that is useful for determining the molecular weight with minimal fragmentation.

Instrument Parameters:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Mass Range: m/z 50-500.

Predicted Mass Spectrum Data (EI):

| m/z | Possible Fragment |

| 213 | [M]⁺ (Molecular Ion) |

| 184 | [M - C₂H₅]⁺ |

| 168 | [M - OCH₂CH₃]⁺ |

| 138 | [M - C₂H₅O₂ - NO]⁺ |

| 122 | [M - C₂H₅O₂ - NO₂]⁺ |

| 109 | [C₆H₄F]⁺ |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The peak corresponding to the molecular weight of this compound (213.17 g/mol ) should be observed.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group, and the nitro group. The presence of these fragment ions helps to confirm the structure of the parent molecule.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS, provides a robust framework for the identification and characterization of this compound. While the presented data is based on established principles and data from analogous compounds, it serves as a reliable reference for researchers working with this versatile synthetic intermediate. The detailed interpretation of the spectral features offers valuable insights into the structural and electronic properties of the molecule, which is essential for its application in the synthesis of novel chemical entities.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-fluoro-2-nitrobenzoate: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-fluoro-2-nitrobenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its unique substitution pattern, featuring a fluorine atom and a nitro group ortho to each other on a benzene ring, imparts specific electronic and steric properties that are highly sought after in medicinal chemistry and materials science. This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the critical experimental parameters that govern the success of the synthesis.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and logical approach to the synthesis of this compound involves a two-step process. The primary challenge lies in the regioselective introduction of the fluoro and nitro substituents on the aromatic ring, followed by the straightforward esterification of the resulting carboxylic acid.

Caption: Overall synthetic strategy for this compound.

This guide will first delve into the various pathways to synthesize the crucial intermediate, 3-fluoro-2-nitrobenzoic acid, from different commercially available starting materials. Subsequently, the final esterification step to yield the target compound will be detailed.

Part 1: Synthesis of the Key Intermediate: 3-Fluoro-2-nitrobenzoic Acid

The synthesis of 3-fluoro-2-nitrobenzoic acid is the cornerstone of this process. The choice of starting material significantly influences the synthetic route, its efficiency, and the associated challenges. Several viable starting points have been reported in the literature, each with its own set of advantages and disadvantages.

Route A: From 2-Fluorotoluene

This is a classical approach that leverages the directing effects of the fluorine and methyl groups.

Caption: Synthetic pathway starting from 2-Fluorotoluene.

Expertise & Experience: The nitration of 2-fluorotoluene is a standard electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, and the methyl group is also an ortho-, para-director. This leads to a mixture of isomers, with the desired 3-fluoro-2-nitrotoluene being one of the products. The separation of these isomers can be challenging and often requires chromatographic techniques, which can impact the overall yield. The subsequent oxidation of the methyl group to a carboxylic acid is a robust transformation, commonly achieved using strong oxidizing agents like potassium permanganate or sodium dichromate.[1]

Trustworthiness: A critical control point in this synthesis is the nitration step. Careful temperature control is necessary to minimize the formation of dinitrated byproducts. The oxidation step must be carried out under conditions that do not lead to degradation of the aromatic ring.

-

Materials: 3-Fluoro-2-nitrotoluene, Sodium Dichromate, Isopropanol, Water.

-

Procedure:

-

Dissolve 3-fluoro-2-nitrotoluene in a mixture of isopropanol and water.

-

Add sodium dichromate to the solution.

-

Stir the reaction mixture at 25°C for 3 hours.

-

Filter the reaction mixture.

-

Remove the organic solvent from the filtrate under reduced pressure.

-

Add water to the residue, heat to dissolve, and then cool to 0°C to recrystallize the product.

-

Filter and dry the crystals to obtain 3-fluoro-2-nitrobenzoic acid.[2]

-

| Reagent/Solvent | Molar Equivalent/Volume | Purpose |

| 3-Fluoro-2-nitrotoluene | 1.0 eq | Starting Material |

| Sodium Dichromate | 1.8 eq | Oxidizing Agent |

| Isopropanol | 12 mL/g of starting material | Solvent |

| Water | 6 mL/g of starting material | Co-solvent |

Route B: From 2-Chloro-3-nitrotoluene

This route offers an alternative to the challenging isomeric separation by introducing the fluorine atom via a nucleophilic aromatic substitution (SNAr) reaction.

Caption: Synthetic pathway starting from 2-Chloro-3-nitrotoluene.

Expertise & Experience: The key step in this route is the halogen exchange (Halex) reaction. The nitro group strongly activates the ortho-position towards nucleophilic attack, facilitating the displacement of the chlorine atom by fluoride. Cesium fluoride is a highly effective, albeit more expensive, fluorinating agent for this transformation.[3] The subsequent oxidation of the methyl group follows a similar protocol to Route A.

Trustworthiness: The fluorination reaction requires anhydrous conditions to prevent the formation of phenolic byproducts. The choice of solvent (e.g., DMSO, sulfolane) and temperature is crucial for achieving high conversion and selectivity.

-

Materials: 2-Chloro-1-methyl-3-nitrobenzene, Cesium Fluoride, Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

To a solution of 2-chloro-1-methyl-3-nitrobenzene in DMSO, add cesium fluoride under a nitrogen atmosphere.

-

Stir the reaction mixture at 140°C for 10 hours.

-

After completion, slowly pour the mixture into dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation to obtain 2-fluoro-3-nitrotoluene.[3]

-

| Reagent/Solvent | Molar Equivalent/Volume | Purpose |

| 2-Chloro-1-methyl-3-nitrobenzene | 1.0 eq | Starting Material |

| Cesium Fluoride | 1.5 eq | Fluorinating Agent |

| Dimethyl Sulfoxide (DMSO) | 2.5 mL/g of starting material | Solvent |

Route C: From o-Methylphenol

This multi-step synthesis provides a longer but potentially more controlled route to the desired intermediate.

Caption: Synthetic pathway starting from o-Methylphenol.

Expertise & Experience: This pathway involves a sequence of well-established reactions. The initial nitration of o-methylphenol selectively yields 2-methyl-6-nitrophenol. The hydroxyl group is then converted to a chloro group, followed by the previously described fluorination and oxidation steps.[4] While this route involves more steps, it can offer better overall control and avoid the isomeric separation issues of Route A.

Part 2: Final Step - Esterification to this compound

The final transformation is a classic Fischer esterification, a well-understood and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.

Caption: Fischer esterification of 3-Fluoro-2-nitrobenzoic Acid.

Expertise & Experience: Fischer esterification is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol (ethanol) is typically used. A strong acid catalyst, such as concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[5][6]

Trustworthiness: The reaction is generally clean, but the use of excess ethanol and a strong acid necessitates a careful workup procedure to neutralize the acid and remove the excess alcohol. The reaction should be performed under anhydrous conditions to favor the formation of the ester.

-

Materials: 3-Fluoro-2-nitrobenzoic acid, Absolute Ethanol, Concentrated Sulfuric Acid, Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate.

-

Procedure:

-

To a solution of 3-fluoro-2-nitrobenzoic acid in absolute ethanol, slowly add concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours (e.g., 8 hours).

-

After cooling, remove the excess ethanol under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution until the aqueous phase is neutral.

-

Separate the organic phase, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or chromatography if necessary.[5][7]

-

| Reagent/Solvent | Molar Equivalent/Volume | Purpose |

| 3-Fluoro-2-nitrobenzoic acid | 1.0 eq | Starting Material |

| Absolute Ethanol | Large excess | Reactant and Solvent |

| Concentrated Sulfuric Acid | Catalytic amount (e.g., 1.0 eq) | Acid Catalyst |

| Ethyl Acetate | Sufficient for extraction | Extraction Solvent |

| Saturated Sodium Bicarbonate | Sufficient for neutralization | Neutralizing Agent |

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful preparation of the key intermediate, 3-fluoro-2-nitrobenzoic acid. The choice of the initial starting material dictates the synthetic strategy, with each route presenting its own set of experimental considerations. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount for achieving high yields and purity of the final product. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently approach the synthesis of this valuable chemical intermediate.

References

-

MySkinRecipes. (n.d.). 3-Fluoro-2-nitrotoluene. Retrieved from [Link]

- Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.

-

Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

-

ResearchGate. (n.d.). Effective Aerobic Oxidation of p-Nitrotoluene to p-nitrobenzoic acid Catalyzed by Manganese Dioxide and N-Hydroxyphthalimide. Retrieved from [Link]

-

PubChem. (n.d.). Preparation method of 2-fluoro-3-nitrobenzoic acid - Patent CN-113861034-A. Retrieved from [Link]

- Google Patents. (n.d.). US5591890A - Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds.

-

PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

-

Chem Catalyst Pro. (2026). Mastering Organic Synthesis with 3-Fluoro-2-nitrobenzoic Acid. Retrieved from [Link]

-

Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

-

Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. 2-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Fluoro-3-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Chemical Reactivity of the Fluorine Atom in Ethyl 3-fluoro-2-nitrobenzoate

Abstract

Ethyl 3-fluoro-2-nitrobenzoate is a pivotal building block in modern organic synthesis, valued for its capacity to undergo selective chemical transformations.[1][2] Its utility is largely defined by the reactivity of the fluorine atom, which is strategically positioned on a highly electron-deficient aromatic ring. This guide provides an in-depth analysis of the electronic factors governing the reactivity of this fluorine atom, focusing on its exceptional propensity to act as a nucleofuge in Nucleophilic Aromatic Substitution (SNAr) reactions. We will explore the underlying mechanistic principles, the scope of applicable nucleophiles, and provide validated experimental protocols for researchers, scientists, and drug development professionals.

The Electronic Architecture: Activating the C-F Bond

The reactivity of any functional group on an aromatic ring is dictated by the collective electronic influence of its neighboring substituents. In this compound, the fluorine atom is flanked by two powerful electron-withdrawing groups (EWGs) that render the aromatic system highly electrophilic.

-

The Ortho-Nitro Group (NO₂): This is the dominant activating group. It exerts a potent electron-withdrawing effect through both induction (due to the high electronegativity of nitrogen and oxygen) and, more importantly, resonance.[3][4] This deactivates the ring towards traditional electrophilic attack but strongly primes it for nucleophilic substitution.[5][6][7]

-

The Meta-Ester Group (COOEt): The ethyl ester group also contributes to the ring's electron deficiency through a significant inductive withdrawing effect. While it cannot directly delocalize the negative charge of a reaction intermediate via resonance from the fluorine-bearing carbon, its inductive pull further enhances the electrophilicity of the entire aromatic system.

-

The Fluorine Atom (F): Fluorine itself is the most electronegative element, exerting a strong inductive electron-withdrawing effect.[3][8] This effect significantly polarizes the C-F bond, making the carbon atom (C3) highly susceptible to nucleophilic attack. While fluorine can technically donate electron density via a +R (resonance) effect, its -I (inductive) effect is overwhelmingly dominant in the context of SNAr reactivity.[8]

The synergy of these groups creates an ideal substrate for SNAr reactions, where the electron-poor nature of the ring invites attack by nucleophiles.

Figure 1: A diagram illustrating the combined electron-withdrawing effects of the substituents, leading to a highly activated aromatic ring.

Mechanism of Fluorine Displacement: The SNAr Pathway

The displacement of fluorine from this compound proceeds via a well-established two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[3][4] This pathway is fundamentally different from the SN1 and SN2 reactions common in aliphatic chemistry.[6]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine.[4] This is the rate-determining step of the reaction.[3][5] The attack breaks the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6]

Step 2: Elimination of the Fluoride Ion and Restoration of Aromaticity The aromaticity is restored as the leaving group, the fluoride ion (F⁻), is eliminated.[4] This step is typically fast and does not influence the overall reaction rate.[3]

The Decisive Role of the Ortho-Nitro Group

The feasibility of the SNAr reaction hinges on the stability of the Meisenheimer complex. The ortho-nitro group is perfectly positioned to stabilize the developed negative charge through resonance, delocalizing it onto its electronegative oxygen atoms.[4][5][7] This stabilization significantly lowers the activation energy of the first step, allowing the reaction to proceed. A meta-positioned nitro group would not be able to provide this crucial resonance stabilization, rendering the reaction far less favorable.[3][7]

Why Fluorine is an Excellent Leaving Group in SNAr

Counterintuitively, fluorine is the best leaving group among the halogens for SNAr reactions (F > Cl > Br > I).[3][5] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[5] Fluorine's intense electronegativity makes the carbon atom it is attached to the most electrophilic, thereby accelerating the slowest step of the reaction.[3][5]

Figure 2: The two-step addition-elimination mechanism (SNAr) for the displacement of fluorine, highlighting the rate-determining formation of the stabilized Meisenheimer complex. (Note: Image placeholders would be replaced with actual chemical structures in a final document).

Reaction Scope: Nucleophiles and Conditions

The high reactivity of this compound allows for the displacement of its fluorine atom by a wide array of nucleophiles, making it a versatile precursor for diverse molecular scaffolds.

| Nucleophile Class | Specific Examples | Typical Base | Typical Solvent | Temperature Range |

| N-Nucleophiles | Ammonia, Primary/Secondary Amines, Anilines, Azoles | K₂CO₃, Et₃N | DMSO, DMF | Room Temp. to 100 °C |

| O-Nucleophiles | Alcohols, Phenols | NaH, KOtBu, Cs₂CO₃ | THF, DMF | 0 °C to 80 °C |

| S-Nucleophiles | Thiols, Thiophenols | NaH, K₂CO₃ | DMF, THF | 0 °C to Room Temp. |

| C-Nucleophiles | Malonate Esters, Cyanides | NaH | DMF | Elevated Temperatures |

Table 1: Summary of common nucleophiles and reaction conditions for the SNAr reaction of this compound.[9][10][11]

Validated Experimental Protocol: Synthesis of Ethyl 3-amino-2-nitrobenzoate

This protocol describes a general and reliable procedure for the reaction with an amine nucleophile, a common transformation in medicinal chemistry.[12] The protocol is designed as a self-validating system, where each step serves a clear and critical purpose.

Materials and Equipment

-

This compound (1.0 eq)

-

Amine Nucleophile (e.g., Benzylamine) (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

TLC plates, Ethyl Acetate, Hexane

-

Separatory funnel, Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Causality: A dry flask and inert atmosphere prevent the introduction of water, which could lead to unwanted side reactions or quench the base.

-

-

Solvent and Reagent Addition: Add anhydrous DMSO to dissolve the starting material. Stir the suspension for 5 minutes. Subsequently, add the amine nucleophile (1.2 eq) dropwise at room temperature.

-

Causality: DMSO is a polar aprotic solvent that effectively solvates the reagents. K₂CO₃ acts as a base to deprotonate any adventitious acid and facilitate the reaction.

-

-

Reaction and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour, eluting with a 3:1 Hexane:Ethyl Acetate mixture. The reaction is complete upon the disappearance of the starting material spot.

-

Causality: Heating provides the necessary activation energy. TLC is a crucial control step to avoid over-running the reaction, which can lead to byproduct formation.

-

-

Workup: Once complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. A precipitate should form.

-

Causality: Pouring the reaction mixture into water precipitates the less polar organic product while dissolving the inorganic base (K₂CO₃) and the highly polar DMSO solvent.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Causality: Ethyl acetate is an organic solvent immiscible with water, used to selectively dissolve and isolate the desired product from the aqueous phase. Repeated extractions ensure maximum recovery.

-

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Causality: The brine wash removes residual water from the organic layer. Anhydrous MgSO₄ is a drying agent that scavenges any remaining traces of water before solvent evaporation.

-

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Causality: Chromatography separates the desired product from any unreacted starting materials or byproducts based on polarity, yielding the pure compound.

-

Experimental Workflow Diagram

Figure 3: A step-by-step workflow for the synthesis of an N-substituted derivative via SNAr.

Conclusion

The fluorine atom in this compound is exceptionally reactive towards nucleophilic aromatic substitution. This reactivity is not an intrinsic property of the C-F bond itself but is a direct consequence of the powerful electronic activation provided by the ortho-nitro and meta-ester substituents. The ability to displace this fluorine atom with a wide range of nitrogen, oxygen, sulfur, and carbon nucleophiles makes this compound an indispensable and versatile intermediate in the synthesis of complex organic molecules.[13] A thorough understanding of the SNAr mechanism and the principles outlined in this guide enables researchers to rationally design synthetic routes and efficiently construct molecular architectures relevant to the pharmaceutical and materials science industries.

References

-

BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from BenchChem website.

-

Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution.[3]

-

Uozumi, Y., & Nakai, Y. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.[14]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.[4]

-

Jin, H., Gao, Z., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Synlett, 30(08), 982-986.[9][15]

-

ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF.[8]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.[5]

-

Douglass, M. R., & Jamison, T. F. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis.[10]

-

Cenmed Enterprises. (n.d.). This compound (C007B-521111).[16]

-

Royal Society of Chemistry. (n.d.). Reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1).[11]

-

ChemicalBook. (n.d.). ethyl 2-amino-3-nitro-benzoate synthesis.[12]

-

BenchChem. (n.d.). Literature Review: A Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate.[13]

-

ChemScene. (n.d.). 163077-89-2 | this compound.[17]

-

OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.[6]

-

Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.[18]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.[7]

-

PrepChem.com. (n.d.). Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester.[19]

-

Suzhou Unite pharmaTech Co., Ltd. (n.d.). Ethyl 3-amino-2-nitrobenzoate.

-

TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks.[20]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ethyl 2-amino-3-nitro-benzoate synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol | Semantic Scholar [semanticscholar.org]

- 16. cenmed.com [cenmed.com]

- 17. chemscene.com [chemscene.com]

- 18. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 19. prepchem.com [prepchem.com]

- 20. tcichemicals.com [tcichemicals.com]

Solubility of Ethyl 3-fluoro-2-nitrobenzoate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 3-fluoro-2-nitrobenzoate in Organic Solvents

Introduction

This compound (CAS No: 163077-89-2) is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1] Its molecular architecture, featuring an ethyl ester, a nitro group, and a fluorine atom, makes it a versatile building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The nitro group, for instance, can be readily reduced to an amine, providing a chemical handle for further functionalization.[1]

Understanding the solubility of this intermediate in various organic solvents is a critical prerequisite for its effective use in research and development. Solubility data dictates the choice of solvent for chemical reactions, influences the efficiency of purification processes like recrystallization, and is fundamental for developing formulation strategies. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, offers a predictive solubility profile, and details a robust experimental protocol for its quantitative determination.

Molecular Structure and Physicochemical Properties

The solubility behavior of a compound is intrinsically linked to its molecular structure. This compound possesses several functional groups that contribute to its overall polarity and potential for intermolecular interactions:

-

Aromatic Ring: The benzene core is non-polar and contributes to solubility in solvents that can engage in π-π stacking or have similar non-polar characteristics.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group.[3] Its presence significantly increases the molecule's dipole moment and allows for strong dipole-dipole interactions.

-

Ethyl Ester Group (-COOCH₂CH₃): This group is also polar, particularly around the carbonyl (C=O) bond. The oxygen atoms can act as hydrogen bond acceptors.

-

Fluorine Atom (-F): As a highly electronegative atom, it contributes to the local dipole moment of the C-F bond.

The combination of a non-polar aromatic backbone with multiple polar functional groups suggests that this compound will exhibit nuanced solubility, favoring polar organic solvents over strictly non-polar or highly aqueous media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 163077-89-2 | [1][4] |

| Molecular Formula | C₉H₈FNO₄ | [1][4] |

| Molecular Weight | 213.16 g/mol | [1][4] |

| Boiling Point | 303.3°C at 760 mmHg | [1][2] |

| Storage Condition | Room temperature, dry and sealed | [1][2] |

Theoretical Principles Governing Solubility

The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamics of mixing.[5] Favorable dissolution occurs when the energy released from new solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.

For this compound, the key intermolecular forces at play are:

-

Dipole-Dipole Interactions: Due to the highly polar nitro and ester groups, the molecule will interact favorably with polar solvents such as acetone, ethyl acetate, and acetonitrile.

-

London Dispersion Forces: These forces are present in all molecules and will be the primary mode of interaction with non-polar solvents like toluene and hexane.

-

Hydrogen Bonding: While the molecule has no hydrogen bond donors, the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents like ethanol and methanol.

The solubility of related nitroaromatic compounds, such as 3-nitrobenzoic acid, has been shown to increase with temperature.[6] This trend is expected to hold for this compound, as additional thermal energy helps overcome the solute's crystal lattice energy.

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions between the solvent and the solute's polar nitro and ester groups are the dominant favorable interactions. |

| Polar Protic | Methanol, Ethanol | High to Moderate | Solvents can act as hydrogen bond donors to the solute's ester and nitro oxygens. The alkyl chains of the alcohols also interact well with the non-polar regions of the solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate dipole moment and can effectively solvate the entire molecule. |

| Aromatic | Toluene | Moderate to Low | Favorable π-π stacking interactions can occur between the solvent and the solute's benzene ring, but the polar groups are less effectively solvated. |

| Non-Polar | Hexane, Heptane | Low | The energy penalty for solvating the highly polar nitro and ester groups is significant, leading to poor solubility. |

| Aqueous | Water | Very Low | The large, non-polar aromatic and ethyl components of the molecule make it hydrophobic.[5] |

Experimental Protocol for Isothermal Solubility Determination

To obtain precise, quantitative data, a standardized experimental protocol is required. The isothermal equilibrium method is a reliable approach to determine the solubility of a solid compound in a solvent at a specific temperature. The following protocol describes a gravimetric method, which is robust and widely applicable.

Causality and Self-Validation

This protocol is designed to be self-validating. The extended equilibration time with agitation ensures that the system reaches a true thermodynamic equilibrium, which is confirmed by taking measurements at multiple time points (e.g., 24 and 48 hours). A stable concentration value over time validates that saturation has been achieved. The use of a syringe filter is a critical step to prevent microscopic solid particles from contaminating the sample, which would otherwise lead to an overestimation of solubility.

Materials and Equipment

-

This compound (solid, >95% purity)

-

Selected organic solvents (analytical grade)

-

4 mL glass vials with PTFE-lined screw caps

-

Thermostatted orbital shaker or magnetic stir plate with temperature control

-

Analytical balance (readable to ±0.01 mg)

-

Calibrated positive displacement pipettes or glass volumetric pipettes

-

0.22 µm syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Rotary evaporator or vacuum oven

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a tared 4 mL glass vial. An amount that is visibly in excess after dissolution is required (e.g., ~50-100 mg).

-

Solvent Addition: Accurately add a known volume (e.g., 2.00 mL) of the desired solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatted shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the slurry vigorously for a minimum of 24 hours to ensure equilibrium is reached.

-

Phase Separation: After the initial equilibration period, stop the agitation and allow the vial to stand undisturbed in the thermostat for at least 4 hours to allow the excess solid to settle, leaving a clear supernatant.

-

Sampling: Carefully withdraw a precise aliquot (e.g., 1.000 mL) of the clear supernatant using a calibrated pipette fitted with a syringe filter. Transfer this filtered solution to a clean, pre-weighed vial.

-

Expert Tip: To avoid temperature-induced precipitation during sampling, ensure the pipette and filter are at the same temperature as the experiment.

-

-

Solvent Evaporation: Remove the solvent from the sampled aliquot under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven until a constant weight of the solid residue is achieved.

-

Quantification: Accurately weigh the vial containing the dry solid residue. The mass of the dissolved solute is the difference between this final weight and the initial tare weight of the vial.

-

Calculation: Calculate the solubility (S) in grams per liter (g/L) using the following formula:

-

S (g/L) = (Mass of residue [g]) / (Volume of aliquot [L])

-

-

Validation: Repeat steps 5-8 after an additional 24 hours of equilibration (i.e., at a total of 48 hours). If the calculated solubility values are within experimental error (e.g., <5% difference), equilibrium was achieved.

Visualizations

Caption: A workflow for the experimental determination of solubility.

Caption: Key factors influencing the solubility of the target compound.

Conclusion

This compound is a molecule with a mixed-polarity profile, suggesting it is most soluble in polar aprotic and polar protic organic solvents, with moderate to low solubility in non-polar media. While this guide provides a theoretically grounded prediction of its solubility, precise quantitative data is essential for process optimization and robust chemical synthesis. The detailed experimental protocol provided herein offers a reliable, self-validating method for researchers to generate this critical data in their own laboratories. A thorough understanding and experimental determination of solubility are foundational steps toward unlocking the full synthetic potential of this valuable chemical intermediate.

References

-

PubChem. Ethyl 4-fluoro-3-nitrobenzoate | C9H8FNO4. National Center for Biotechnology Information. [Link]

-

Missouri S&T. Aromatic Nitro Compounds. Missouri University of Science and Technology. [Link]

-

MySkinRecipes. this compound.[Link]

-

MySkinRecipes. this compound (Thai).[Link]

-

Solubility of Things. Nitrobenzene.[Link]

-

ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents.[Link]

-

PubChem. Ethyl 2-fluoro-4-nitrobenzoate | C9H8FNO4. National Center for Biotechnology Information. [Link]

-

Cenmed Enterprises. this compound (C007B-521111).[Link]

-

academypublisher.com. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.[Link]

-

Chemistry LibreTexts. 24.6: Nitro Compounds.[Link]

-

chem.ucla.edu. Solubility of Organic Compounds.[Link]

-

Sciencemadness.org. Determination of Aromatic Nitro Compounds.[Link]

-

Wikipedia. Nitro compound.[Link]

-

PubChem. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4. National Center for Biotechnology Information. [Link]

-

AQA. A-level Chemistry 7405 | Specification.[Link]

Sources

An In-depth Technical Guide to Ethyl 3-fluoro-2-nitrobenzoate: Synthesis, Characterization, and Applications

Introduction

Ethyl 3-fluoro-2-nitrobenzoate is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its strategic placement of fluoro, nitro, and ethyl ester groups on a benzene ring makes it a versatile and valuable building block in modern organic synthesis. The presence of these distinct functionalities allows for a wide range of selective chemical transformations, enabling the construction of complex molecular architectures.

This guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, detailed synthesis protocols, characterization methodologies, and key applications, particularly in the realm of drug discovery and development. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

The intrinsic properties of this compound dictate its behavior in chemical reactions and its handling requirements. A summary of its key characteristics is provided below.

| Property | Value | Source(s) |

| CAS Number | 163077-89-2 | [1][2] |

| Molecular Formula | C₉H₈FNO₄ | [1][2] |

| Molecular Weight | 213.16 g/mol | [1][2] |

| Boiling Point | 303.3 °C at 760 mmHg | [3] |

| Appearance | Expected to be a colorless to light yellow liquid or solid | Inferred from similar compounds |

| Storage | Store at room temperature in a dry, sealed container | [3] |

Synthesis and Mechanistic Insights

The most direct and industrially scalable method for preparing this compound is through the Fischer-Speier esterification of its corresponding carboxylic acid, 3-fluoro-2-nitrobenzoic acid.[4] This classic reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.[5]

Overall Synthesis Workflow

The synthesis is a two-stage process conceptually: first, the preparation of the precursor acid, and second, its esterification.

Caption: Overall workflow for the synthesis of this compound.

Mechanism of Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed acyl substitution reaction.[5] Understanding the mechanism is crucial for optimizing reaction conditions.

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, an excess of one reactant (typically the less expensive alcohol) is used, and/or the water byproduct is removed as it forms.[5][6]

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative procedure based on established methods for Fischer esterification.[6][7]

Materials:

-

3-Fluoro-2-nitrobenzoic acid (1.0 eq)

-

Anhydrous Ethanol (≥ 20 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-2-nitrobenzoic acid (1.0 eq) and anhydrous ethanol (20 eq).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1 eq) to the mixture. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup - Solvent Removal: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized this compound is paramount. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a quartet around 4.4 ppm (for the -CH₂-) and a triplet around 1.4 ppm (for the -CH₃-). The aromatic protons will appear as complex multiplets in the downfield region (typically 7.5-8.2 ppm), with their splitting patterns influenced by fluorine-proton and proton-proton coupling.

-

¹³C NMR: The carbon spectrum will show a signal for the ester carbonyl carbon around 164 ppm. Aromatic carbons will appear in the 115-150 ppm range, with the carbon directly attached to the fluorine atom exhibiting a large C-F coupling constant. Signals for the ethyl group carbons will be observed upfield.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. Electron ionization (EI-MS) would show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Will show strong absorption bands corresponding to the C=O stretch of the ester (around 1720-1740 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, which is typically expected to be ≥98% for use in drug development.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in its capacity for controlled, sequential chemical modifications.

Key Reactive Sites and Downstream Transformations

The molecule offers two primary handles for synthetic elaboration, allowing for the generation of diverse molecular scaffolds.

Caption: Key downstream synthetic pathways from this compound.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine using standard conditions (e.g., catalytic hydrogenation with Pd/C, or reduction with metals like SnCl₂ or Fe in acidic media). The resulting aniline derivative, Ethyl 2-amino-3-fluorobenzoate, is a valuable precursor for forming amides, sulfonamides, or for constructing heterocyclic ring systems like benzimidazoles, which are common motifs in medicinal chemistry.[4]

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitro and ester groups, is susceptible to SNAr reactions. This allows for the introduction of a wide variety of oxygen, nitrogen, or sulfur-based nucleophiles at this position, further diversifying the molecular scaffold.[4]

Relevance in Kinase Inhibitor Synthesis

The precursor, 3-fluoro-2-nitrobenzoic acid, is a documented starting material in the synthesis of complex pharmaceutical agents. For example, it is a key intermediate in the production of Dabrafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma.[8] This highlights the industrial and therapeutic relevance of the chemical scaffold provided by this compound and its parent acid.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential. While a specific, comprehensive Safety Data Sheet (SDS) is not universally available, guidelines can be established based on structurally related nitroaromatic and ester compounds.[9][10]

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[3]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of significant exposure or if symptoms develop, seek medical attention.

-

Conclusion

This compound is a strategically designed synthetic intermediate with significant utility in modern organic chemistry. Its well-defined reactive sites allow for predictable and high-yielding transformations, making it an ideal building block for creating diverse and complex molecules. The straightforward synthesis via Fischer esterification and its documented relevance in the synthesis of high-value compounds like kinase inhibitors underscore its importance for researchers and professionals in the drug discovery and development pipeline. Adherence to proper characterization, handling, and safety protocols will ensure its effective and safe application in the laboratory and beyond.

References

-